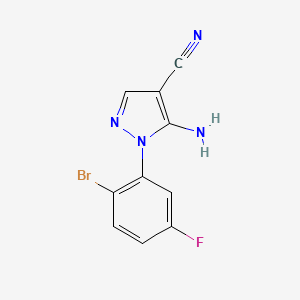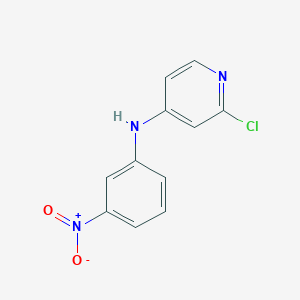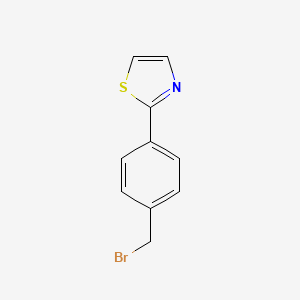
2-(4-(Bromomethyl)phenyl)thiazole
Übersicht
Beschreibung
2-(4-(Bromomethyl)phenyl)thiazole, also known as BPT, is a hydrocarbon chemical compound derived from the thiazole group. A thiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen in the ring . BPT is a pale-yellow solid at room temperature and is soluble in organic solvents such as dichloromethane and ethanol.
Synthesis Analysis
Thiazole compounds can be synthesized by various methods. For instance, 2-amino-4- (4-nitrophenyl thiazole) and 2-amino-4- (4-bromo phenyl thiazole) were synthesized by refluxing thiourea and 4-nitrophenyl bromide or with 4-bromophenyl bromide in absolute methanol . Another method involves the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with alpha-bromoaldehyde diethyl acetals or alpha-haloketones followed by hydrolysis of esters .Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical And Chemical Properties Analysis
The molecular weight of 2-(4-(Bromomethyl)phenyl)thiazole is 264.1 g/mol . It is a pale-yellow solid at room temperature and is soluble in organic solvents such as dichloromethane and ethanol.Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Direct Arylation of Thiazoles with Aryl Bromides : Thiazole compounds, including those substituted with bromomethyl groups, can be efficiently arylated using palladium catalysis. This method allows for modification at specific positions on the thiazole ring, making it a valuable technique in organic synthesis (Yokooji et al., 2003).
Fungicidal Properties of Thiazole Derivatives : Thiazole derivatives, particularly those incorporating bromine, have been investigated for their fungicidal properties. The presence of the bromo-derivatives is thought to enhance these properties, contributing to the development of non-metallic fungicides (Mahapatra, 1956).
Anticancer and Antioxidant Activities of Thiazole Derivatives : New imidazo thiazole derivatives synthesized from reactions involving 2-amino thiazole and 4-bromo phenyl bromide have shown significant anticancer and antioxidant activities. These compounds have been tested against kidney cancer, demonstrating potential therapeutic applications (Hussein & Al-lami, 2022).
Molecular Modification for Enhanced Biological Activity : Modification of thiazole derivatives under specific conditions, such as microwave irradiation, has been explored. These modifications aim to enhance the biological activities of these compounds, which include antipyretic, antioxidative, and analgesic properties (Khrustalev, 2009).
Synthesis of Novel Thiazole Derivatives for Antibacterial and Anticancer Applications : Various thiazole derivatives have been synthesized, showing potential as anti-inflammatory, analgesic, and anti-ulcer agents. These compounds are also being investigated for their binding mechanisms, which could have implications for their therapeutic use (Gomha et al., 2017).
Corrosion Inhibition Studies Using Thiazole Derivatives : Thiazole compounds, including those with bromophenyl groups, have been evaluated for their corrosion inhibition properties on iron surfaces. Theoretical studies, including density functional theory calculations, support the experimental findings, highlighting the potential of these compounds in industrial applications (Kaya et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Thiazole compounds have been an important heterocycle in the world of chemistry for many decades . Medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests that there is potential for future research and development in this area.
Eigenschaften
IUPAC Name |
2-[4-(bromomethyl)phenyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCPJOLWXGXZNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Bromomethyl)phenyl)thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



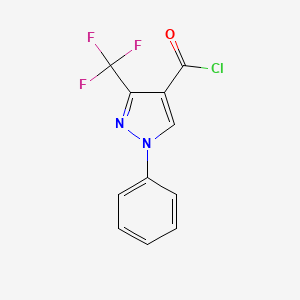


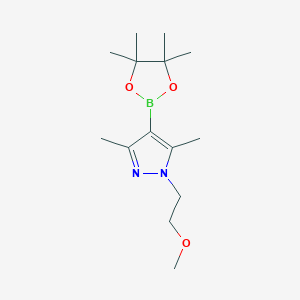
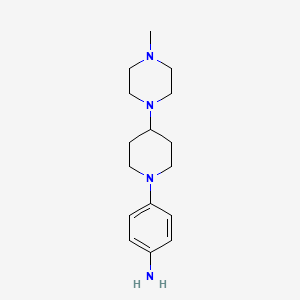
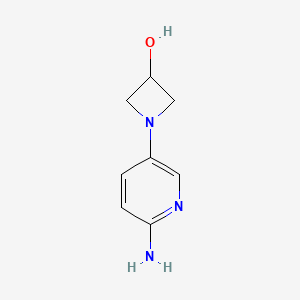
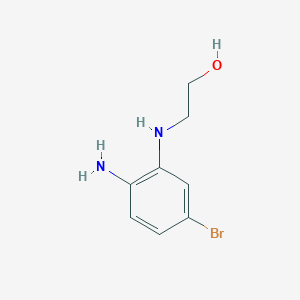
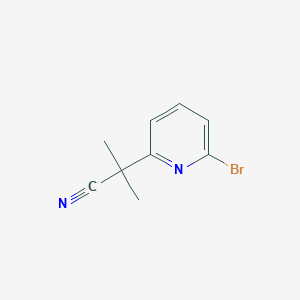
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-](/img/structure/B1400465.png)
![5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1400467.png)
![2-Ethoxy-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1400469.png)
